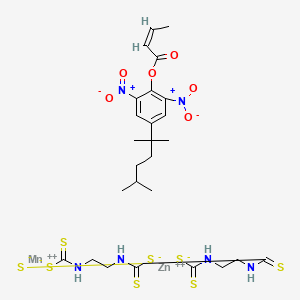

Dikar

Description

Properties

CAS No. |

8064-42-4 |

|---|---|

Molecular Formula |

C26H36MnN6O6S8Zn |

Molecular Weight |

905.5 g/mol |

IUPAC Name |

zinc;[4-(2,5-dimethylhexan-2-yl)-2,6-dinitrophenyl] (Z)-but-2-enoate;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C18H24N2O6.2C4H8N2S4.Mn.Zn/c1-6-7-16(21)26-17-14(19(22)23)10-13(11-15(17)20(24)25)18(4,5)9-8-12(2)3;2*7-3(8)5-1-2-6-4(9)10;;/h6-7,10-12H,8-9H2,1-5H3;2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b7-6-;;;; |

InChI Key |

STYOHENZQDZTBJ-VSJPESBJSA-J |

SMILES |

CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Isomeric SMILES |

C/C=C\C(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

CC=CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)CCC(C)C)[N+](=O)[O-].C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Synonyms |

dikar |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Active Ingredients of Dikar Fungicide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Dikar® was a broad-spectrum fungicide and miticide containing two active ingredients: Mancozeb and Dinocap. This technical guide provides a comprehensive overview of these two components, including their chemical properties, mechanisms of action, toxicological profiles, and efficacy. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological studies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity. It is important to note that this compound fungicide is no longer registered for use in many countries.

II. Active Ingredient Profile: Mancozeb

Mancozeb is a dithiocarbamate fungicide with a multi-site inhibitory action, making it effective against a wide range of fungal pathogens and posing a low risk for the development of resistance.[1]

A. Physicochemical Properties of Mancozeb

| Property | Value | Reference |

| Chemical Name | Manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt | |

| CAS Number | 8018-01-7 | |

| Molecular Formula | (C4H6MnN2S4)x(Zn)y | |

| Appearance | Greyish-yellow powder | |

| Odor | Slight sulfurous odor | |

| Melting Point | Decomposes at 192-204 °C | |

| Solubility in Water | 6.2 mg/L at 25°C | |

| Vapor Pressure | Negligible |

B. Mechanism of Action: Multi-Site Inhibition

Mancozeb's primary mode of action is the non-specific inhibition of multiple enzymes within fungal cells, primarily through the disruption of enzymes containing sulfhydryl (-SH) groups.[1] This multi-site activity disrupts various biochemical processes essential for fungal cell survival, including cellular respiration and metabolism. The dithiocarbamate moiety is believed to be the active component, chelating metal ions and inactivating vital enzymes.

C. Toxicological Profile of Mancozeb

The toxicological data for Mancozeb are summarized below.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >5000 mg/kg | Rat | |

| Acute Dermal LD50 | >5000 mg/kg | Rabbit | |

| Chronic Toxicity | Thyroid hyperplasia, effects on nervous system | Rat | |

| Reproductive/Developmental Toxicity | Adverse effects on male fertility, potential developmental hazard | Rat, Rabbit | |

| Carcinogenicity | Classified as a probable human carcinogen (due to its metabolite, ETU) |

D. Efficacy of Mancozeb

Mancozeb is effective against a broad spectrum of fungal diseases. The half maximal effective concentration (EC50) values vary depending on the target pathogen.

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Alternaria solani (Early blight) | 1.8 | |

| Phytophthora infestans (Late blight) | 2.5 | |

| Venturia inaequalis (Apple scab) | 0.5 - 2.0 | [2] |

| Plasmopara viticola (Downy mildew) | 1.5 |

III. Active Ingredient Profile: Dinocap

Dinocap is a dinitrophenol fungicide primarily used to control powdery mildew. It also possesses acaricidal (miticidal) properties.

A. Physicochemical Properties of Dinocap

| Property | Value | Reference |

| Chemical Name | 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates | |

| CAS Number | 39300-45-3 | |

| Molecular Formula | C18H24N2O6 | |

| Appearance | Dark brown, viscous liquid | |

| Odor | Not specified | |

| Boiling Point | 138-140 °C at 0.05 mmHg | |

| Solubility in Water | Practically insoluble | |

| Vapor Pressure | 4 x 10^-7 mmHg at 25°C |

B. Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinocap disrupts the production of ATP in fungal mitochondria by uncoupling oxidative phosphorylation. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase to produce ATP. This leads to a rapid depletion of cellular energy and ultimately, cell death.

C. Toxicological Profile of Dinocap

The toxicological data for Dinocap are summarized below.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 980 mg/kg | Rat | [3] |

| Acute Dermal LD50 | >4700 mg/kg | Rabbit | [3] |

| Chronic Toxicity | Reduced growth and survival at high doses | Rat | [3] |

| Reproductive/Developmental Toxicity | Teratogenic effects observed in animal studies | Mouse, Rabbit | [3] |

| Carcinogenicity | Not classified as a carcinogen | [3] |

D. Efficacy of Dinocap

Dinocap is particularly effective against various species of powdery mildew.

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Podosphaera leucotricha (Apple powdery mildew) | 0.1 - 0.5 | |

| Uncinula necator (Grape powdery mildew) | 0.2 - 1.0 | |

| Sphaerotheca fuliginea (Cucurbit powdery mildew) | 0.5 - 2.5 |

IV. Experimental Protocols

The following are summaries of standardized experimental protocols for key toxicological studies, based on OECD Guidelines for the Testing of Chemicals.

A. Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

Methodology:

-

Animal Selection and Acclimatization: Healthy young adult rodents (typically rats) are acclimatized to laboratory conditions for at least 5 days.[4]

-

Group Formation: Animals are randomly assigned to a control group and at least three treatment groups. Each group should consist of a sufficient number of animals of each sex.[4]

-

Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days. The dose levels are selected to elicit a toxic response but not cause death or severe suffering.[5]

-

Observations: Animals are observed daily for clinical signs of toxicity. Detailed observations are recorded weekly.[5]

-

Measurements: Body weight and food/water consumption are recorded weekly.[4]

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[4]

-

Pathology: At the end of the 90-day period, all animals are subjected to a full gross necropsy, and selected organs and tissues are examined histopathologically.[4]

-

Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).[6]

B. Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

Methodology:

-

Animal Mating and Housing: Female animals (typically rats or rabbits) are mated. The day of confirmed mating is designated as gestation day 0.[7]

-

Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before scheduled caesarean section.[8]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.[7]

-

Terminal Procedures: On the day before expected delivery, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.[7]

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[7]

-

Data Analysis: The data are analyzed to assess maternal toxicity and developmental effects such as teratogenicity and embryotoxicity.

C. Carcinogenicity Study (Based on OECD Guideline 451)

Methodology:

-

Animal Selection and Lifespan Exposure: The study is typically conducted in two rodent species (e.g., rats and mice) over a major portion of their lifespan (e.g., 24 months for rats).[9]

-

Dose Selection and Administration: At least three dose levels and a concurrent control group are used. The highest dose should produce minimal toxicity without significantly altering the normal lifespan. The test substance is usually administered in the diet.[6]

-

In-life Observations: Animals are observed daily for signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.[10]

-

Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[10]

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group to assess the carcinogenic potential of the substance.[11]

V. Conclusion

This compound fungicide's efficacy was derived from the distinct and complementary modes of action of its active ingredients, Mancozeb and Dinocap. Mancozeb provides broad-spectrum, multi-site protection, while Dinocap offers targeted control of powdery mildews through a specific metabolic disruption. The technical data presented in this guide, including physicochemical properties, detailed toxicological profiles, and standardized experimental protocols, offer a comprehensive resource for researchers and professionals in the fields of drug development and chemical safety assessment. The discontinuation of this compound in many regions underscores the importance of ongoing toxicological evaluation and the development of safer alternatives in crop protection.

References

- 1. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 2. Evaluation of mancozeb activity towards various plant fungal pathogen agents of fruit and cereal crop diseases | PDF [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. ask-force.org [ask-force.org]

- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. The Versatility in the Applications of Dithiocarbamates [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Composition and Structure of Dikar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dikar® was a widely used, broad-spectrum fungicide and miticide, notable for its dual-action formulation. This technical guide provides a comprehensive overview of the chemical composition, structure, and mechanisms of action of its core components. This compound's efficacy stemmed from the synergistic action of its two active ingredients: Mancozeb, a dithiocarbamate fungicide with a multi-site inhibitory action, and Dinocap, a dinitrophenol fungicide that acts as an uncoupler of oxidative phosphorylation. This document details the chemical properties of these compounds, outlines experimental protocols for their analysis, and visualizes their molecular structures and fungicidal pathways. As this compound is a discontinued product, this guide serves as a technical reference for researchers in agrochemicals, toxicology, and environmental science.

Chemical Composition of this compound

This compound was formulated as a wettable powder. The typical composition of the active and inert ingredients is summarized in the table below.

| Component | Chemical Class | Percentage in Formulation |

| Mancozeb | Dithiocarbamate | 72.0% |

| Dinocap | Dinitrophenol | 4.7% |

| Other Ingredients | Inert carriers, etc. | 23.3% |

Chemical Structure and Properties of Active Ingredients

Mancozeb

Mancozeb is a polymeric complex of manganese (Mn) and zinc (Zn) with the ethylene bis(dithiocarbamate) (EBDC) ligand. Its multi-site action is a key attribute, making the development of resistance by fungal pathogens less likely.

-

Chemical Name: manganese zinc salt

-

CAS Number: 8018-01-7

-

Molecular Formula: (C₄H₆MnN₂S₄)ₓ(Zn)ᵧ

-

Molecular Weight: The polymeric nature means the molecular weight is variable, but the monomeric unit has a weight of approximately 265.29 g/mol (for the manganese salt).

Chemical Structure of the Mancozeb Polymer Unit:

Dinocap

Dinocap is a non-systemic acaricide and contact fungicide. It is not a single compound but a mixture of isomers of dinitrooctylphenyl crotonates. The "octyl" group is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. This isomeric complexity contributes to its broad fungicidal activity.

-

Chemical Name: 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates

-

CAS Number: 39300-45-3

-

Molecular Formula: C₁₈H₂₄N₂O₆

-

Molecular Weight: 364.41 g/mol

Chemical Structures of Dinocap Isomers:

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Dikar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dikar is a broad-spectrum contact fungicide renowned for its efficacy against a wide range of fungal pathogens. This technical guide provides a detailed examination of the molecular and cellular mechanisms of action of its primary active ingredients: mancozeb and dinocap. Mancozeb, a dithiocarbamate fungicide, exhibits a multi-site inhibitory action by targeting thiol-containing enzymes, thereby disrupting critical biochemical pathways, most notably glutathione biosynthesis. Dinocap, a dinitrophenol derivative, functions as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and halting ATP synthesis. This document synthesizes quantitative data on their efficacy, provides detailed experimental protocols for in vitro assays, and presents visual representations of the key affected signaling pathways to facilitate a comprehensive understanding of their fungicidal action.

Introduction

The control of fungal diseases is paramount in agriculture and medicine. Fungicides like this compound, a formulation containing mancozeb and in some cases dinocap, have been instrumental in managing fungal pathogens. Understanding the precise mechanisms by which these active components exert their fungicidal effects is crucial for optimizing their use, managing resistance, and developing novel antifungal agents. This guide delves into the core mechanisms of mancozeb and dinocap, providing a technical resource for the scientific community.

Mancozeb: A Multi-Site Thiol-Reactive Inhibitor

Mancozeb is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate. Its fungicidal activity is characterized by its ability to react with and inactivate numerous enzymes within the fungal cell.

Mechanism of Action

The primary mode of action of mancozeb involves the non-specific inactivation of sulfhydryl (-SH) groups present in amino acids and enzymes. This multi-site inhibition disrupts a multitude of cellular processes essential for fungal survival. One of the most significantly affected pathways is the biosynthesis of glutathione (GSH), a critical antioxidant and detoxifying agent in fungi.

By reacting with the thiol groups of enzymes involved in glutathione synthesis and regeneration, such as γ-glutamylcysteine synthetase and glutathione reductase, mancozeb depletes the intracellular pool of reduced glutathione. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.

Quantitative Efficacy Data

The following table summarizes the 50% effective concentration (EC50) values of mancozeb against various fungal pathogens, demonstrating its broad-spectrum activity.

| Fungal Species | Assay Type | EC50 (µg/mL) | Reference |

| Phytophthora palmivora | Mycelial Growth | Not significantly different among isolates | [1] |

| Colletotrichum acutatum | Mycelial Growth | Varies by isolate | [2] |

| Colletotrichum acutatum | Germination | Varies by isolate | [2] |

| Dark Septate Endophyte (DSE) Fungi | Mycelial Growth | Varies by isolate (e.g., MM15.1 resistant, CO19 sensitive) | [3] |

| Rhizoctonia solani | Mycelial Growth | Calculated EC50 was higher than AgNPs and Topsin-M | [4] |

Experimental Protocols

Objective: To determine the EC50 value of mancozeb against the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

Mancozeb stock solution (in an appropriate solvent, e.g., sterile distilled water with a surfactant)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C.

-

Add the mancozeb stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 1, 10, 50, 100, 500 µg/mL). Mix thoroughly but gently to avoid air bubbles.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a 5 mm mycelial plug from the actively growing edge of a 7-day-old culture of the target fungus.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.

-

Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate (0 µg/mL mancozeb) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(DC - DT) / DC] * 100

-

Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the mancozeb concentration and performing a probit or logistic regression analysis.[4][5]

Objective: To assess the effect of mancozeb on the germination of fungal spores.

Materials:

-

Fungal spore suspension of the target fungus

-

Water agar (2%)

-

Mancozeb stock solution

-

Sterile microscope slides and coverslips

-

Humid chamber (e.g., a Petri dish with moist filter paper)

-

Microscope

Procedure:

-

Prepare a spore suspension from a sporulating culture of the target fungus in sterile distilled water. Adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Prepare a series of mancozeb dilutions in sterile distilled water.

-

On a sterile microscope slide, mix a small aliquot (e.g., 10 µL) of the spore suspension with an equal volume of the mancozeb dilution.

-

Cover the mixture with a sterile coverslip.

-

Place the slides in a humid chamber to prevent drying.

-

Incubate at the optimal temperature for germination for a predetermined period (e.g., 12-24 hours).

-

Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of spore germination for each treatment.

-

Calculate the percentage of inhibition of spore germination relative to the control (no mancozeb).

-

Determine the EC50 value as described for the mycelial growth inhibition assay.[6][7]

Signaling Pathway Visualization

The following diagram illustrates the multi-site inhibitory effect of mancozeb, with a focus on the disruption of glutathione biosynthesis.

Caption: Mancozeb's multi-site action targeting thiol-containing enzymes, leading to the inhibition of glutathione biosynthesis and subsequent oxidative stress-induced fungal cell death.

Dinocap: A Mitochondrial Uncoupler

Dinocap, a dinitrophenol-based fungicide, operates through a distinct mechanism that targets the energy production machinery of the fungal cell.

Mechanism of Action

Dinocap acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[8][9] In a healthy fungal mitochondrion, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.

Dinocap disrupts this process by creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient "uncouples" oxidative phosphorylation from electron transport. The electron transport chain continues to operate, but the energy released is dissipated as heat instead of being used for ATP synthesis. The resulting depletion of cellular ATP leads to a cessation of essential metabolic processes and ultimately, fungal cell death.

Quantitative Efficacy Data

Comprehensive, tabulated EC50 data for dinocap against a wide range of fungal species is less readily available in the public domain compared to mancozeb. Further research is required to compile a detailed quantitative summary.

Experimental Protocols

The in vitro assays described for mancozeb (mycelial growth inhibition and spore germination) can be adapted to determine the efficacy of dinocap. The primary difference would be the preparation of the dinocap stock solution, which may require a different solvent due to its chemical properties.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of mitochondrial uncoupling by dinocap.

Caption: Dinocap acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling ATP synthesis, leading to energy depletion and cell death.

Conclusion

The fungicidal efficacy of this compound stems from the distinct and complementary mechanisms of its active ingredients. Mancozeb's multi-site inhibition of thiol-containing enzymes provides broad-spectrum activity with a low risk of resistance development. Dinocap's targeted disruption of mitochondrial energy production offers another potent mode of action. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and clear visual representations of the affected pathways. This knowledge is essential for the continued effective use of this fungicide and for the rational design of new and improved antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. mdpi.com [mdpi.com]

- 6. fungaldiversity.org [fungaldiversity.org]

- 7. researchgate.net [researchgate.net]

- 8. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide on the Solubility of Dikar Active Ingredients in Organic Solvents

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to note that "Dikar" is the trade name for a fungicide mixture and not a singular chemical entity intended for pharmaceutical development. The primary active ingredients in this compound are Mancozeb and Dinocap. This guide focuses on the available solubility data for these components. The concept of signaling pathways is not applicable to these compounds in a drug development context.

Introduction

This compound is a commercial fungicide combining two active substances: Mancozeb and Dinocap. Mancozeb is a dithiocarbamate fungicide with a broad spectrum of activity, functioning through multi-site contact action.[1] It is a polymeric complex of manganese and zinc with ethylene bis(dithiocarbamate).[2][3] Dinocap is a dinitrophenyl crotonate compound used as a fungicide and acaricide. Due to the nature of these compounds as agricultural pesticides, comprehensive solubility data in a wide array of organic solvents is not as extensively documented in public literature as it would be for pharmaceutical compounds. This document compiles the available data and outlines standard methodologies for solubility determination.

Solubility Data of Active Ingredients

Quantitative solubility data for Mancozeb and Dinocap in various organic solvents is limited. The available information often describes solubility in qualitative terms.

Table 1: Solubility of Mancozeb

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 (at pH 7.5) | 6.2 mg/L (ppm) | [4] |

| Most Organic Solvents | 20 | Practically Insoluble | [2][3] |

| DMSO | Not Specified | 1 mg/mL | [5] |

| Chloroform | Not Specified | Insoluble | [6] |

Table 2: Solubility of Dinocap

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | Practically Insoluble | |

| Most Organic Solvents | Not Specified | Soluble | [7] |

Experimental Protocols for Solubility Determination

A standardized approach for determining the solubility of chemical substances, including pesticides, is crucial for regulatory and research purposes. The methods outlined by the Organisation for Economic Co-operation and Development (OECD) are globally recognized.

OECD Guideline 105: Water Solubility

This guideline details two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[8][9][10]

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.[11]

-

An excess amount of the test substance is added to a flask containing purified water.

-

The mixture is agitated at a temperature slightly above the test temperature to achieve saturation.

-

The solution is then cooled and maintained at the test temperature (e.g., 20 °C) while stirring until equilibrium is reached.[8][11]

-

The solution is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the substance in the clear aqueous solution (supernatant) is determined using a suitable analytical method (e.g., HPLC, GC, spectroscopy).

-

-

Column Elution Method: This method is designed for substances with low solubilities (below 10⁻² g/L).[10][11]

-

A column is packed with an inert carrier material that has been coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions.

-

The concentration of the test substance in each fraction is measured analytically until a plateau is reached, indicating saturation.

-

Adaptation for Organic Solvents

While OECD 105 specifically addresses water solubility, the principles of the Flask Method are broadly applicable for determining solubility in organic solvents.[12] For pesticides, regulatory bodies often require data on solubility in organic solvents.[11]

General Protocol (Flask Method for Organic Solvents):

-

Preparation: Add an excess of the finely powdered substance (e.g., Mancozeb) to a known volume of the chosen organic solvent in a sealable, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary tests can determine the necessary equilibration time.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a membrane filter compatible with the solvent.

-

Analysis: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the analyte's properties.

-

Calculation: Calculate the solubility in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the flask method.

Caption: Generalized workflow for solubility determination using the flask method.

References

- 1. Mancozeb - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]

- 3. Mancozeb [agrocarechem.com]

- 4. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

The Rise and Fall of Dikar: A Technical Retrospective of a Combination Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dikar was a notable fungicide and miticide that saw widespread use in the mid to late 20th century. Its efficacy stemmed from a combination of two active ingredients: mancozeb and dinocap. This technical guide provides an in-depth exploration of the discovery, history, and biochemical action of this compound, with a focus on the quantitative data and experimental methodologies that defined its use. While the product itself is no longer registered for use, a review of its components and their mechanisms remains relevant for the development of new and effective crop protection agents.

Historical Development

The story of this compound is intrinsically linked to the history of its constituent fungicides, mancozeb and dinocap, and the agricultural chemical research of companies like Rohm and Haas.

The Dithiocarbamate Legacy: The Path to Mancozeb

The development of dithiocarbamate fungicides was a significant advancement in mid-20th-century agriculture. Rohm and Haas was a key player in this field, developing the dithiocarbamate EBDC in 1940, which led to a patent for nabam in 1943. Further research to improve stability and efficacy resulted in the creation of zineb (a zinc-based formulation) in 1948 and maneb (a manganese-based formulation). The culmination of this line of research was the introduction of mancozeb in 1962, a coordination complex of manganese and zinc with ethylene bis(dithiocarbamate). Mancozeb offered broad-spectrum, multi-site fungicidal action with a low risk of resistance development.

The Advent of Dinocap

Dinocap, a dinitrophenyl compound, was first registered for use in the late 1950s.[1] It was developed as a contact fungicide primarily for the control of powdery mildew on a variety of crops and also exhibited miticidal activity.

The Genesis of this compound

Chemical and Physical Properties

A summary of the key chemical and physical properties of the active ingredients in this compound is presented in the table below.

| Property | Mancozeb | Dinocap |

| Chemical Name | manganese mixture with zinc | 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates |

| CAS Number | 8018-01-7 | 39300-45-3 |

| Molecular Formula | (C4H6MnN2S4)x(C4H6ZnN2S4)y | C18H24N2O6 |

| Molecular Weight | (265.29)x(275.74)y | 364.39 g/mol |

| Appearance | Greyish-yellow powder | Dark reddish-brown liquid |

| Water Solubility | Insoluble | Nearly insoluble |

| Vapor Pressure | Negligible | Low |

Mechanism of Action

The efficacy of this compound was due to the distinct and complementary modes of action of its two active ingredients.

Mancozeb: A Multi-Site Inhibitor

Mancozeb is classified as a multi-site contact fungicide. Its primary mechanism of action involves the disruption of multiple biochemical processes within fungal cells. It is believed to inactivate essential enzymes by reacting with sulfhydryl (-SH) groups of amino acids within the proteins. This broad-based attack on cellular function makes it difficult for fungi to develop resistance.

Caption: Mancozeb's multi-site mechanism of action.

Dinocap: Uncoupling Oxidative Phosphorylation

Dinocap functions as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells. It disrupts the proton gradient that is essential for the synthesis of ATP, the primary energy currency of the cell. By dissipating this gradient, dinocap inhibits ATP production, leading to cellular energy depletion and eventual cell death.

References

An In-depth Technical Guide to the A-Kinase Activity Reporter (AKAR) Biosensor

Introduction

Physical and Chemical Properties of ExRai-AKAR2

| Property | Value / Description |

| Biosensor Type | Excitation-Ratiometric, Single Fluorophore |

| Core Fluorophore | Circularly permuted EGFP (cpEGFP) |

| Sensing Mechanism | Phosphorylation of a PKA substrate (LRRATLVD) leads to its binding by a Forkhead-Associated 1 (FHA1) domain. This conformational change alters the chromophore environment of cpEGFP.[4][6][7] |

| Excitation Wavelengths | State 1 (Dephosphorylated): Peak at ~400 nm.[6][8] State 2 (Phosphorylated): Peak shifts to ~480 nm.[6][8] |

| Emission Wavelength | Peak at ~530 nm for both states.[4][8] |

| Readout | Ratio of fluorescence intensity from excitation at ~480 nm to excitation at ~400 nm (Ratio 480/400).[2][8] |

| Dynamic Range (ΔR/R) | In HeLa cells stimulated with Fsk/IBMX, ExRai-AKAR2 can exhibit an excitation-ratio increase of approximately 869 ± 13%.[4] This is a significant improvement over previous FRET-based versions like AKAR4.[1] |

| Advantages | - High Sensitivity: Capable of detecting subtle changes in PKA activity that are not reliably observed with FRET-based sensors.[1] - High Dynamic Range: Provides a large change in signal upon activation.[4] - Ratiometric Measurement: Inherently normalizes for variations in biosensor concentration, cell path length, and excitation intensity.[9] |

Mechanism of Action and Signaling Pathway

The function of the AKAR biosensor is intimately linked to the canonical PKA signaling pathway. This pathway is typically initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of PKA. AKAR acts as a direct substrate for activated PKA, providing a real-time readout of its enzymatic activity.

Experimental Protocols

1. Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

High-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transfection reagent (e.g., PolyJet)

-

35-mm glass-bottom dishes

-

Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

PKA activator: Forskolin (Fsk)

-

Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

2. Cell Culture and Transfection

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Incubate for 24-48 hours post-transfection to allow for biosensor expression.

3. Live-Cell Imaging

-

Replace the culture medium with imaging buffer (e.g., HBSS) just before imaging.

-

Place the dish on the stage of an inverted epifluorescence microscope equipped with an environmental chamber to maintain temperature at 37°C.

-

Acquire images using two excitation filters and one emission filter.

-

Excitation 1: ~400 nm (e.g., 405 nm)

-

Excitation 2: ~480 nm (e.g., 488 nm)

-

Emission: ~530 nm (e.g., 520-550 nm bandpass)

-

-

Set the exposure time and camera gain to achieve a good signal-to-noise ratio without significant photobleaching.

-

Establish a baseline by acquiring images using both excitation channels for 2-5 minutes.

-

To induce PKA activation, add a solution of Fsk (e.g., final concentration 50 µM) and IBMX (e.g., final concentration 100 µM) to the dish.

-

Continue acquiring images for 15-30 minutes to capture the full response of the biosensor.

4. Data Analysis

-

Perform background subtraction on all acquired images.

-

Select regions of interest (ROIs) corresponding to individual cells.

-

For each time point, calculate the mean fluorescence intensity within each ROI for both the 400 nm excitation channel (I₄₀₀) and the 480 nm excitation channel (I₄₈₀).

-

Calculate the emission ratio (R) for each time point: R = I₄₈₀ / I₄₀₀.

-

Normalize the ratio data to the baseline before stimulation (R₀). The change in ratio (ΔR/R₀) can be plotted over time to visualize the PKA activity dynamics.

References

- 1. nri.bjmu.edu.cn [nri.bjmu.edu.cn]

- 2. Protein kinase sensors: an overview of new designs for visualizing kinase dynamics in single plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Single-color, ratiometric biosensors for detecting signaling activities in live cells | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Dikar Safety Data Sheet for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with Dikar, a wettable powder fungicide-miticide. The information is compiled and presented to meet the specific needs of laboratory personnel, including researchers, scientists, and professionals in drug development, who may handle or be exposed to this substance. This document summarizes key quantitative data, outlines experimental and safety protocols, and visualizes critical safety workflows.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data for this compound and its active ingredients. This information is essential for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Table 1.1: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Wettable Powder | |

| Appearance | Off-white liquid (for related Disarm™ 480 SC) | [1] |

| Odor | Slight | [2] |

| pH | 4.0 - 5.0 | [2] |

| Boiling Point | 212°F | [2] |

| Bulk Density | 10.43 lbs/gallon | [2] |

| Specific Gravity | 1.25 | [2] |

| Solubility | Miscible with water in all proportions | [2] |

Table 1.2: Toxicological Data

| Test | Result | Species | Source |

| LD50 Oral | 1,750 mg/kg | - | [3] |

| LD50 Dermal | > 5,000 mg/kg | Rat | [1] |

| LC50 Inhalation | > 2,170 mg/m³ | Rat | [1] |

| Eye Irritation | Moderately irritating / Non-irritant | - | [1][3] |

| Skin Irritation | May cause irritation / Slightly irritating | - | [1][4] |

| Sensitization | Sensitizer / May cause an allergic skin reaction | Guinea pig | [1][3] |

Table 1.3: Composition of Related Fungicides

| Chemical Name | CAS No. | Weight % |

| Chlorothalonil | 1897-45-6 | 38.4 |

| Fluoxastrobin | 361377-29-9 | 2.44 |

| Propylene glycol | 57-55-6 | - |

Data for Disarm™ CFungicide[3]

Experimental and Safety Protocols

Detailed methodologies for handling and safety are crucial for laboratory personnel. The following protocols are derived from the available safety data sheets.

First Aid Measures

In the event of exposure, the following first aid protocols should be immediately implemented:

-

If Swallowed: Do not induce vomiting unless instructed by medical personnel. Immediately call a physician or a poison control center. Do not give anything by mouth to an unconscious person.

-

If in Eyes: Immediately flush with large amounts of water for at least 15 minutes. If irritation persists, consult a physician.

-

If on Skin: Immediately wash the affected area with plenty of soap and water. If irritation develops, seek medical attention or contact a poison control center.

-

If Inhaled: Remove the individual to fresh air and ensure they are comfortable for breathing.[3]

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the integrity of the product.

-

Handling: Avoid inhalation of dust and spray mist. Wear chemical-resistant gloves, a chemical-resistant suit or rain suit, and a hood during mixing, loading, and application. Do not eat, drink, or smoke when using this product. Wash hands before breaks and immediately after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container closed when not in use. Do not allow the product to become wet or overheated in storage, as this may lead to decomposition, impaired activity, or fire. Keep away from food, drink, and animal feedstuffs.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

-

Eye Protection: Wear safety goggles or a face screen.

-

Skin Protection: Wear chemical-resistant gloves, a long-sleeved shirt, long pants, shoes, and socks.[1]

-

Respiratory Protection: For significant exposure potential, use an approved full-face positive-pressure, self-contained breathing apparatus.[4]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key safety and response workflows.

Hazard Identification and Response Workflow

Caption: Workflow for identifying and responding to this compound exposure.

Personal Protective Equipment (PPE) Protocol

Caption: Decision process for selecting appropriate PPE.

Emergency Spill Response Logic

Caption: Logical steps for responding to a this compound spill.

References

Unraveling the Chemical Identity of Dikar: A Technical Guide to its Core Components

For researchers, scientists, and professionals engaged in drug development and agrochemical studies, a precise understanding of the chemical constituents of widely used fungicides is paramount. This technical guide provides an in-depth analysis of the core components of the fungicide Dikar, detailing their Chemical Abstracts Service (CAS) numbers and International Union of Pure and Applied Chemistry (IUPAC) names.

This compound is a broad-spectrum fungicide known for its efficacy against a range of fungal diseases in various crops. Its fungicidal action is attributed to a synergistic combination of active ingredients. The primary components of this compound are Mancozeb and Dinocap.

Core Component Specifications

The following table summarizes the essential chemical identifiers for the active ingredients in this compound, facilitating accurate documentation and experimental design.

| Component Name | CAS Number | IUPAC Name |

| Mancozeb | 8018-01-7 | manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt |

| Dinocap | 39300-45-3 | A mixture of isomers including 2-Methylheptyl-4,6-dinitrophenyl crotonate and other 2(or 4)-octyl-4,6(or 2,6)-dinitrophenyl butanoates |

Mancozeb , the major component by weight, is a dithiocarbamate fungicide. Its polymeric complex structure, incorporating both manganese and zinc, is crucial for its multi-site inhibitory action on fungal enzymes.

Dinocap is a dinitrophenol fungicide and acaricide. It is important to note that Dinocap is not a single compound but a mixture of isomers. The term "Nitrooctyl phenols (Principally dinitro)," which may be encountered in some literature, is a descriptive classification of the chemical nature of the Dinocap isomeric mixture.

Logical Relationship of this compound Components

The formulation of this compound leverages the distinct yet complementary modes of action of its components to provide a robust defense against fungal pathogens.

Figure 1: Logical relationship of this compound's active ingredients.

This guide provides the foundational chemical data for the components of this compound, essential for any rigorous scientific investigation or regulatory documentation. A clear understanding of these identifiers is the first step in detailed toxicological, metabolic, and efficacy studies.

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Dikar Active Ingredients: Mancozeb and Dinocap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dikar is a commercial fungicide composed of two primary active ingredients: Mancozeb (72%) and Dinocap (4.7%). While this compound itself is intended for agricultural use, its constituent compounds, Mancozeb and Dinocap, exhibit distinct toxicological profiles that are of interest for in vitro research in various fields, including toxicology, drug development, and cell biology. These application notes provide a summary of reported in vitro effects, recommended concentration ranges, and detailed protocols for studying the cellular impacts of Mancozeb and Dinocap.

Mancozeb is a dithiocarbamate fungicide known to induce cytotoxicity, genotoxicity, and apoptosis in various cell types. Its mechanism of action is multifactorial, involving the generation of reactive oxygen species (ROS), inhibition of nuclear factor-kappa B (NF-κB) signaling, and disruption of mitochondrial function.

Dinocap , a dinitrophenol derivative, has been shown to possess immunotoxic and genotoxic properties. In vitro studies have demonstrated its ability to induce chromosomal aberrations and suppress lymphocyte proliferation.

This document provides a starting point for researchers investigating the in vitro effects of these compounds. It is crucial to note that optimal concentrations and protocols may vary depending on the cell type and specific research question.

Data Presentation: Recommended Concentrations for In Vitro Studies

The following tables summarize the effective concentrations of Mancozeb and Dinocap reported in various in vitro studies. These values can serve as a guide for designing new experiments.

Table 1: Recommended Concentrations of Mancozeb for In Vitro Studies

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |

| HepG2 (Human Liver) | Cytotoxicity | 29.6 µM - 295.7 µM | Increased cytotoxicity and necrosis. | [1] |

| A549 (Human Lung) | Cytotoxicity | 29.6 µM | Statistically significant increase in tail intensity (% DNA in tail) after 24h. | [2] |

| SHE (Syrian Hamster Embryo) | Cytotoxicity (Neutral Red) | IC50: 5.050 µg/mL | Dose-dependent cytotoxic effect. | [3] |

| BALB/c 3T3 (Mouse Fibroblast) | Cytotoxicity (Neutral Red) | IC50: 33.275 µg/mL | Dose-dependent cytotoxic effect. | [3] |

| THP-1 (Human Monocytic) | TNF-α Inhibition | 1 - 100 µg/mL | Dose- and time-dependent inhibition of LPS-induced TNF-α release. | |

| HepG2 | Micronucleus Test | 29.6 nM - 14.79 µM | Dose-dependent increase in micronuclei frequency. | [2] |

| A549 | Micronucleus Test | 2.96 µM - 29.6 µM | Significant increase in micronuclei frequency at the highest concentrations. | [2] |

| Mouse Oocytes | Ultrastructure Analysis | 0.1 - 1 µg/mL | Altered organelle distribution and morphology. | [4] |

Table 2: Recommended Concentrations of Dinocap for In Vitro Studies

| Cell Line/Cell Type | Assay Type | Concentration Range | Observed Effect | Reference |

| Human Lymphocytes | Chromosome Aberrations, Sister Chromatid Exchange | 5, 10, 15, 20 µg/mL | Mutagenic, clastogenic, and cytotoxic effects. | [3] |

| Murine Thymocytes | Lymphoproliferation | 10 µg/mL | Suppression of proliferative response to Con A and PHA. | [2] |

| Allium cepa (Root Tip Cells) | Mitotic Index, Chromosomal Abnormalities | 6.25 - 50 mg/L | Decreased mitotic index and induction of chromosomal abnormalities. |

Experimental Protocols

Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay

This protocol is adapted from studies on Mancozeb cytotoxicity.[3]

Objective: To determine the cytotoxic effect of Mancozeb or Dinocap on adherent cell lines.

Materials:

-

Cell line of interest (e.g., SHE, BALB/c 3T3)

-

Complete cell culture medium

-

Mancozeb or Dinocap stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Neutral Red solution (e.g., 50 µg/mL in PBS)

-

Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Microplate reader (540 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Mancozeb or Dinocap in complete cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for 24 hours.

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of Neutral Red solution to each well and incubate for 3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis by Mancozeb or Dinocap.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Mancozeb or Dinocap stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of Mancozeb or Dinocap for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Signaling Pathways and Experimental Workflows

Mancozeb's Mechanism of Action

Mancozeb is known to induce cellular toxicity through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with key signaling pathways.

Caption: Proposed mechanism of Mancozeb-induced cytotoxicity.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a compound in vitro.

Caption: A general workflow for in vitro cytotoxicity testing.

References

Application of Dikar's Active Ingredients in Fungal Culture Experiments: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dikar is a discontinued fungicide-miticide, and its use is no longer permitted in many regions. These application notes are provided for research and informational purposes only, focusing on the scientific application of its active ingredients, Mancozeb and Dinocap, in controlled laboratory settings. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

Overview of this compound and its Active Ingredients

This compound was a broad-spectrum fungicide and miticide containing two active ingredients: Mancozeb (72%) and Dinocap (4.7%). Understanding the individual properties and mechanisms of these components is crucial for their application in fungal culture experiments.

-

Mancozeb: A dithiocarbamate fungicide with a multi-site mode of action. It interferes with multiple biochemical processes in fungi by disrupting sulfhydryl groups of amino acids and enzymes, leading to the inhibition of spore germination and mycelial growth. Its multi-site nature makes the development of resistance by fungi less likely.

-

Dinocap: A dinitrophenol derivative primarily used to control powdery mildew. Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis, leading to cell death.

Application of Mancozeb in Fungal Culture Experiments

Mancozeb is a versatile fungicide for in vitro studies due to its broad-spectrum activity. The following sections provide detailed protocols and data for its use in fungal culture experiments.

Quantitative Data: In Vitro Efficacy of Mancozeb

The following table summarizes the effective concentrations (EC₅₀) and percentage inhibition of Mancozeb against various fungal species.

| Fungal Species | Assay Type | Concentration | % Inhibition | EC₅₀ (µg/mL) | Reference |

| Aspergillus niger | Poisoned Food | 1000 ppm | 96.30% | - | [1] |

| Aspergillus niger | Poisoned Food | 10 g/L | 97.26% | - | [2] |

| Aspergillus flavus | Poisoned Food | 10 g/L | 97.30% | - | [2] |

| Aspergillus flavus | Spore Germination | 500 ppm | 84.3% | 97.0 | [3] |

| Alternaria solani | Poisoned Food | 0.2% | 100% | - | [4] |

| Alternaria solani | Poisoned Food | - | - | Varies | [5] |

| Botrytis cinerea | Mycelial Growth | 100 ppm | - | - | [6] |

| Fusarium oxysporum | Mycelial Growth | 100 ppm | 85.08% | - | [7] |

| Venturia inaequalis | Mycelial Growth | - | - | Varies |

Experimental Protocols for Mancozeb

This protocol is a standard method to assess the efficacy of a fungicide against mycelial growth.

Materials:

-

Mancozeb (analytical grade)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO, if needed for solubilization)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Petri dishes (90 mm)

-

Fungal culture of interest

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Mancozeb Stock Solution:

-

Accurately weigh a desired amount of Mancozeb powder.

-

Prepare a stock solution of a high concentration (e.g., 10,000 ppm or 10 mg/mL) in sterile distilled water. If solubility is an issue, a small amount of DMSO can be used, ensuring the final DMSO concentration in the media does not exceed 1% and a solvent control is included.

-

-

Preparation of Poisoned Media:

-

Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved medium to approximately 45-50°C in a water bath.

-

Add the required volume of the Mancozeb stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 ppm). Mix thoroughly by swirling.

-

Prepare a control set of plates with the medium only (and solvent if used).

-

Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc, mycelial side down, in the center of each prepared plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a period of 5-7 days, or until the control plate shows full growth.

-

-

Data Collection and Analysis:

-

Measure the colony diameter (in mm) in two perpendicular directions and calculate the average.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

-

The EC₅₀ value (the concentration of the fungicide that inhibits fungal growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

-

Experimental Workflow for Poisoned Food Technique

Caption: Workflow for the poisoned food technique to evaluate Mancozeb's efficacy.

This assay determines the effect of a fungicide on the germination of fungal spores.

Materials:

-

Mancozeb

-

Sterile distilled water or a suitable buffer

-

Fungal spores

-

Glass slides or multi-well plates

-

Microscope

-

Humid chamber

Procedure:

-

Preparation of Spore Suspension:

-

Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Preparation of Mancozeb Solutions:

-

Prepare a series of dilutions of Mancozeb in sterile distilled water or a suitable buffer to achieve the desired test concentrations.

-

-

Assay Setup:

-

On a clean glass slide, place a drop of the spore suspension and a drop of the Mancozeb solution. Mix gently.

-

Alternatively, mix the spore suspension and fungicide solution in the wells of a microtiter plate.

-

Include a control with spore suspension and sterile water/buffer only.

-

-

Incubation:

-

Place the slides in a humid chamber to prevent drying.

-

Incubate at the optimal temperature for spore germination for a specific period (e.g., 24 hours). The incubation time should be sufficient for high germination in the control.

-

-

Data Collection and Analysis:

-

After incubation, observe a random sample of at least 100 spores under a microscope.

-

A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Calculate the percentage of spore germination for each treatment and the control.

-

Calculate the percentage of inhibition of spore germination using the formula: % Inhibition = [1 - (Germination % in treatment / Germination % in control)] x 100

-

Mechanism of Action and Signaling Pathways of Mancozeb

Mancozeb's multi-site action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of stress-related signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) pathway. This ultimately leads to programmed cell death (apoptosis).

Mancozeb-Induced Oxidative Stress and Apoptosis Pathway

Caption: Mancozeb induces oxidative stress, activating the HOG pathway and leading to apoptosis.

Application of Dinocap in Fungal Culture Experiments

Dinocap is particularly effective against powdery mildews. While specific in vitro quantitative data is less readily available in public literature compared to Mancozeb, its antifungal properties can be assessed using standard mycological techniques.

Quantitative Data: In Vitro Efficacy of Dinocap

Quantitative data for Dinocap's in vitro efficacy is limited. However, studies have shown its effectiveness in controlling powdery mildew (Podosphaera leucotricha) in field applications at concentrations around 30 g a.i./hl, resulting in approximately 30-66% control of secondary infection[1]. Researchers can use in vitro assays to determine specific EC₅₀ values for their fungal strains of interest.

Experimental Protocols for Dinocap

The protocols described for Mancozeb (Poisoned Food Technique and Spore Germination Assay) can be adapted for evaluating the in vitro efficacy of Dinocap. Given its primary use against powdery mildews, which are often obligate biotrophs and difficult to culture on artificial media, a leaf disc assay may be more appropriate for these fungi.

Materials:

-

Dinocap

-

Susceptible host plant leaves

-

Powdery mildew inoculum

-

Petri dishes with moist filter paper

-

Stereomicroscope

Procedure:

-

Preparation of Leaf Discs:

-

Excise uniform discs (e.g., 1 cm diameter) from healthy, young leaves of a susceptible host plant.

-

-

Dinocap Application:

-

Prepare a series of Dinocap dilutions.

-

Dip the leaf discs in the respective Dinocap solutions for a set period or spray the solutions onto the leaf discs until runoff.

-

Allow the discs to air dry.

-

-

Inoculation:

-

Place the treated leaf discs, adaxial side up, on moist filter paper in Petri dishes.

-

Inoculate the leaf discs with powdery mildew conidia by gently tapping an infected leaf over the discs.

-

-

Incubation:

-

Incubate the Petri dishes under conditions favorable for powdery mildew development (e.g., 20-24°C with a photoperiod).

-

-

Data Collection and Analysis:

-

After a suitable incubation period (e.g., 7-14 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium under a stereomicroscope.

-

Calculate the percentage of disease inhibition for each treatment compared to the control (untreated, inoculated discs).

-

Mechanism of Action and Signaling Pathways of Dinocap

Dinocap acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP. This dissipation of the proton motive force inhibits ATP synthesis, depriving the fungal cell of energy and leading to cell death.

Dinocap's Uncoupling of Oxidative Phosphorylation Pathway

Caption: Dinocap disrupts the proton gradient, inhibiting ATP production and causing cell death.

Conclusion

The active ingredients of the discontinued fungicide this compound, Mancozeb and Dinocap, offer distinct mechanisms for controlling fungal growth in vitro. Mancozeb provides a multi-site inhibitory action, making it a robust tool for broad-spectrum fungal inhibition studies. Dinocap's specific mode of action as an uncoupler of oxidative phosphorylation makes it a subject of interest for studies on fungal respiration and energy metabolism, particularly concerning powdery mildews. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments to further elucidate the antifungal properties of these compounds in a laboratory setting.

References

- 1. EFFECT OF FUNGICIDES AND TIMING OF APPLICATION ON THE CONTROL OF POWDERY MILDEW (PODOSPHAERA LEUCOTRICHA), YIELD AND FRUIT QUALITY OF APPLES. | International Society for Horticultural Science [ishs.org]

- 2. Evaluation of mancozeb activity towards various plant fungal pathogen agents of fruit and cereal crop diseases | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Dikar as a Positive Control in Antifungal Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Dikar, a commercial fungicide, as a positive control in antifungal screening assays. This compound's consistent and broad-spectrum fungicidal activity makes it a reliable benchmark for evaluating the efficacy of novel antifungal compounds. This document outlines the composition and mechanism of action of this compound, presents its activity spectrum through quantitative data, and offers detailed protocols for its application in standard antifungal susceptibility testing.

Introduction to this compound

This compound is a widely used agricultural fungicide renowned for its dual-action formula. It is a combination of two active ingredients: Mancozeb and Dinocap . This synergistic composition provides a broad spectrum of control against a variety of fungal pathogens. In a research and drug development setting, this compound can serve as a robust positive control to validate assay performance and provide a comparative measure for the potency of experimental antifungal agents.

-

Mancozeb: A dithiocarbamate fungicide with a multi-site inhibitory action. It is a polymeric complex of manganese and zinc with ethylen bis(dithiocarbamate).

-

Dinocap: A dinitrophenol derivative that also possesses acaricidal properties.

Mechanism of Action

The efficacy of this compound stems from the distinct and complementary mechanisms of its components.

Mancozeb acts as a non-specific, multi-site inhibitor within the fungal cell. Its primary mode of action involves the inactivation of essential enzymes by reacting with sulfhydryl (-SH) groups of amino acids. This disruption affects numerous metabolic pathways simultaneously, including:

-

Cellular Respiration (Glycolysis)

-

Lipid and Amino Acid Synthesis

-

ATP Production

This multi-targeted approach makes the development of resistance to mancozeb highly unlikely.

Dinocap functions as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the cell's energy supply, ultimately resulting in cell death.

Below is a diagram illustrating the multi-site inhibitory action of Mancozeb.

The following diagram illustrates the mechanism of Dinocap as an uncoupler of oxidative phosphorylation.

Quantitative Data: Antifungal Activity of Mancozeb

While specific data for the combined this compound product in a research setting is limited, the antifungal activity of its primary component, mancozeb, is well-documented against various plant-pathogenic fungi. The following tables summarize the efficacy of mancozeb.

Table 1: In Vitro Activity of Mancozeb Against Plant Pathogenic Fungi

| Fungal Species | Assay Type | Efficacy Metric | Value (µg/mL) |

| Venturia inaequalis (apple scab) | Mycelial Growth | EC50 | 0.3 - 0.5 |

| Stemphylium vesicarium (pear leaf spot) | Mycelial Growth | MIC | > 10 |

| Alternaria alternata (tobacco brown spot) | Mycelial Growth | - | Significant inhibition at 1000 |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Growth Inhibition of White-Rot Fungi by Mancozeb

| Fungal Species | Concentration (mg/L) | Growth Inhibition (%) |

| Lentinus sajor-caju BRB 12 | 2000 | No significant inhibition |

| Phellinus noxius BRB 11 | 2000 | ~10 |

| Lenzites menziesii BRB 73 | 2000 | ~20 |

| Coriolopsis lacerata BRB 81 | 2000 | ~38 |

Experimental Protocols

The following protocols are adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing and should be performed in a biological safety cabinet using aseptic techniques.

Safety Precautions

Mancozeb is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Preparation of Mancozeb Stock Solution

This compound is a commercial formulation and may contain additives. For research purposes, it is recommended to use analytical grade mancozeb if available. If using a this compound formulation, the concentration of the active ingredient (mancozeb) should be calculated based on the percentage provided by the manufacturer.

-

Weighing: Accurately weigh the required amount of mancozeb powder in a fume hood.

-

Solubilization: Mancozeb is poorly soluble in water. It is typically prepared as a suspension in a small amount of sterile distilled water containing a wetting agent like Tween 80 (0.05% v/v). Alternatively, it can be dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the fungi.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilization: The stock solution cannot be autoclaved. Prepare it aseptically.

-

Storage: Store the stock solution at 4°C, protected from light. Prepare fresh stock solutions regularly.

Protocol 1: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS, and without sodium bicarbonate.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the assay medium to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

-

-

Plate Preparation:

-

Dispense 100 µL of the assay medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the mancozeb stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

The final volume in each well should be 100 µL after dilution.

-

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well.

-

Controls:

-

Positive Control: Wells containing the fungal inoculum and mancozeb.

-

Negative (Growth) Control: Wells containing the fungal inoculum and no antifungal agent.

-

Sterility Control: Wells containing only the assay medium.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the fungus.

-

Reading Results: The MIC is the lowest concentration of mancozeb that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, determined visually or with a spectrophotometer.

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess antifungal susceptibility.

-

Medium Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts, or a suitable agar for molds.

-

Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution assay.

-

Plate Inoculation: Evenly spread the fungal inoculum onto the surface of the agar plate using a sterile cotton swab.

-

Disk Preparation:

-

Aseptically apply a known amount of the mancozeb stock solution onto sterile filter paper disks (6 mm diameter). Allow the solvent to evaporate completely.

-

Typical concentrations to test can range from 10 to 100 µg per disk.

-

-

Disk Application: Place the mancozeb-impregnated disk onto the center of the inoculated agar plate.

-

Controls:

-

Positive Control: A disk with a known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds).

-

Negative Control: A blank disk with the solvent used to dissolve the mancozeb.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours or until sufficient growth is observed.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.

The following diagram outlines the general workflow for antifungal screening using this compound/Mancozeb as a positive control.

Conclusion

This compound, through its active ingredient mancozeb, offers a reliable and effective positive control for in vitro antifungal screening. Its multi-site mechanism of action ensures consistent fungicidal activity with a low probability of resistance, making it an excellent standard for comparison. The protocols provided herein offer a framework for incorporating this compound or mancozeb into standard antifungal susceptibility testing workflows. Researchers should always adhere to strict safety protocols when handling this fungicide.

Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Dikar

Introduction

Dikar® is a broad-spectrum fungicide-miticide that combines two active ingredients: Mancozeb and Dinocap.[1][2] This combination provides a dual mode of action against a wide range of fungal pathogens. Mancozeb is a multi-site contact fungicide with a low risk of resistance development, while Dinocap acts as a contact fungicide that disrupts mitochondrial energy production.[3][4][5] Understanding the mechanisms by which fungi develop resistance to fungicides is critical for developing sustainable disease management strategies and for the discovery of new antifungal agents. These application notes provide a framework and detailed protocols for researchers to utilize this compound as a tool to investigate the multifaceted nature of fungal resistance.

Modes of Action

Mancozeb: Multi-Site Enzyme Inhibition

Mancozeb is a dithiocarbamate fungicide that acts via a multi-site mechanism.[3][6] Upon exposure to air, it is converted to an isothiocyanate, which inactivates the sulfhydryl (-SH) groups in various amino acids and enzymes within fungal cells.[7] This non-specific action disrupts numerous essential metabolic processes, including protein, lipid, and cell wall synthesis, as well as glycolysis.[3][7] Due to its action on multiple targets, the development of resistance to Mancozeb is considered a low-risk event.[5]

Dinocap: Uncoupling of Oxidative Phosphorylation

Dinocap is a dinitrophenol compound that functions as a contact fungicide by disrupting cellular respiration.[4][8] Specifically, it uncouples mitochondrial oxidative phosphorylation.[9] This process involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[4][9] By interfering with this critical energy-producing pathway, Dinocap effectively halts fungal metabolism and growth.

Fungal Resistance Mechanisms